Glycosidic Bond Conformation: Syn-Constraint of 8-Bromo-xyloA vs. Anti-Preference of the Parent XyloA
The presence of the bulky bromine atom at C8 forces a syn glycosidic bond orientation in 8-bromo-xyloA. This is a qualitative but definitive structural shift from the parent compound xyloA, which adopts an anti orientation . The syn conformation has been unequivocally confirmed in the solid state by X-ray crystallography , making it a rare example of a purine nucleoside locked in this high-energy conformation without needing an additional covalent tether.
| Evidence Dimension | Preferred glycosidic bond conformation (syn vs. anti) |
|---|---|
| Target Compound Data | syn |
| Comparator Or Baseline | 9-beta-D-xylofuranosyladenine (xyloA): anti |
| Quantified Difference | Qualitative change from anti to syn (no intermediate states) |
| Conditions | 1H NMR spectroscopy in solution (DMSO-d6/D2O) and single-crystal X-ray diffraction in the solid state |
Why This Matters
For any research program where the spatial orientation of the nucleobase dictates target engagement (e.g., designing active-site probes or polymerase inhibitors), deploying the correct anomer is a binary pass/fail checkpoint, and 8-bromo-xyloA is one of the few commercially available scaffolds that reliably delivers this syn topology.
- [1] Ekiel, I., & Shugar, D. (1979). Solution conformations of the antimetabolite 9-beta-D-xylofuranosyladenine and its 8-bromo analogue. Acta Biochimica Polonica, 26(4), 435-447. PMID: 545960. View Source
- [2] Birnbaum, G. I., Cygler, M., Ekiel, I., & Shugar, D. (1982). Structure and conformation of 8-bromo-9-beta-D-xylofuranosyladenine in the solid state and in solution. Journal of the American Chemical Society, 104(14), 3957-3964. doi:10.1021/ja00378a031 View Source
